molecular formula C10H22O B3053377 3-Hexanol, 3-ethyl-5,5-dimethyl- CAS No. 5340-62-5

3-Hexanol, 3-ethyl-5,5-dimethyl-

Cat. No.: B3053377
CAS No.: 5340-62-5
M. Wt: 158.28 g/mol
InChI Key: FVVBGHIXYRKNGT-UHFFFAOYSA-N
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Description

3-Hexanol, 3-ethyl-5,5-dimethyl-: is an organic compound with the molecular formula C10H22O It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to the third carbon atom in a hexane chain, with additional ethyl and dimethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexanol, 3-ethyl-5,5-dimethyl- typically involves the following steps:

    Grignard Reaction: One common method is the Grignard reaction, where an alkyl or aryl magnesium halide (Grignard reagent) reacts with a suitable carbonyl compound. For instance, the reaction of 3-ethyl-5,5-dimethylhexan-3-one with an appropriate Grignard reagent can yield the desired alcohol.

    Reduction of Ketones: Another method involves the reduction of 3-ethyl-5,5-dimethylhexan-3-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: Industrial production of 3-Hexanol, 3-ethyl-5,5-dimethyl- may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-Hexanol, 3-ethyl-5,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to alkanes using strong reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a metal catalyst, sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes

    Substitution: Alkyl halides

Scientific Research Applications

3-Hexanol, 3-ethyl-5,5-dimethyl- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Hexanol, 3-ethyl-5,5-dimethyl- involves its interaction with specific molecular targets and pathways. As an alcohol, it can form hydrogen bonds with various biomolecules, influencing their structure and function. The hydroxyl group can participate in nucleophilic and electrophilic reactions, affecting metabolic pathways and enzyme activity.

Comparison with Similar Compounds

  • 3-Hexanol, 3,5-dimethyl-
  • 3-Hexanol, 5-methyl-
  • 3-Hexanol, 3,5-dimethyl-, (±)-

Comparison: 3-Hexanol, 3-ethyl-5,5-dimethyl- is unique due to the presence of both ethyl and dimethyl substituents on the hexane chain. This structural feature distinguishes it from other similar compounds, which may have different substituents or configurations. The specific arrangement of substituents can influence the compound’s physical and chemical properties, as well as its reactivity and applications.

Properties

IUPAC Name

3-ethyl-5,5-dimethylhexan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-6-10(11,7-2)8-9(3,4)5/h11H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVBGHIXYRKNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20277136
Record name 3-Hexanol, 3-ethyl-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5340-62-5
Record name 3-Hexanol,5-dimethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=930
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hexanol, 3-ethyl-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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